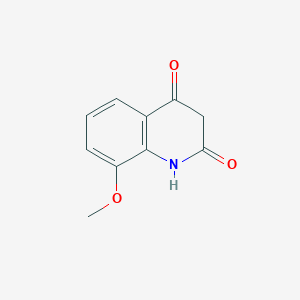

8-Methoxyquinoline-2,4(1H,3H)-dione

Description

General Context of Quinoline-Based Scaffolds in Research

The quinoline (B57606) scaffold, a fused bicyclic heterocycle containing a nitrogen atom, is a cornerstone in medicinal and pharmaceutical chemistry. nih.govbohrium.comnih.gov This structural motif is considered a "privileged scaffold" because its derivatives have been shown to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities. nih.govbohrium.comnih.gov The versatility of the quinoline ring allows for functionalization at multiple positions, enabling chemists to design and synthesize novel derivatives with tailored properties. frontiersin.org

Historically, the significance of the quinoline core is exemplified by quinine, an alkaloid isolated from cinchona bark, which was a primary treatment for malaria. researchgate.net Modern research has expanded on this legacy, developing a multitude of quinoline-based compounds with applications as anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and anticonvulsant agents. nih.govnih.govnih.gov The ability of the quinoline nucleus to serve as a foundational structure for drugs targeting various diseases has cemented its importance in drug discovery and development. nih.govrsc.org Researchers continue to explore new synthetic methods and hybrid molecules incorporating the quinoline scaffold to enhance therapeutic performance and overcome challenges like drug resistance. bohrium.comfrontiersin.org

Importance of Quinoline Dione (B5365651) Systems in Chemical and Biological Studies

Within the broad family of quinoline derivatives, quinoline dione systems have emerged as a particularly significant subclass in chemical and biological research. These compounds are characterized by a quinoline core with two ketone groups. One prominent example is the quinoline-5,8-dione system, which has been extensively investigated for its potent biological activities. nih.gov

Research over the past two decades has highlighted that synthetic quinoline-5,8-diones exhibit remarkable antiproliferative effects, making them attractive candidates for anticancer drug development. nih.gov Beyond their anticancer potential, these dione systems have demonstrated a wide spectrum of biological actions, including antimalarial, antiviral, antibacterial, and antifungal properties. nih.gov The inherent reactivity and biological activity of the quinoline dione scaffold make it a valuable pharmacophore for designing new therapeutic agents. nih.gov The continued exploration of these systems is considered a promising avenue for future drug development, aiming to harness their full therapeutic potential. nih.gov

Academic Research Trajectories for 8-Methoxyquinoline-2,4(1H,3H)-dione and Closely Related Structures

Direct academic research focused exclusively on 8-Methoxyquinoline-2,4(1H,3H)-dione is limited in publicly available literature. However, significant insights can be drawn from studies on structurally analogous compounds, which provide a strong indication of its potential chemical properties and biological relevance. Key research has been conducted on its 3-hydroxy derivative and its quinazoline-dione isomer.

A closely related analogue, 3-Ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione , has been synthesized and characterized. nih.gov This compound is noted as an important synthetic intermediate for creating new heterocyclic compounds. Its structure has been confirmed through detailed crystallographic analysis, revealing key molecular features. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C12H13NO4·H2O |

| Molecular Weight (Mr) | 253.25 |

| Crystal System | Orthorhombic |

| Volume (V) | 2423.02 (10) ų |

| Z Value | 8 |

| Temperature (T) | 293 K |

Another important area of research involves quinazoline-2,4(1H,3H)-diones , which are structural isomers of quinoline-2,4(1H,3H)-diones. Studies on 8-methoxy-quinazoline-2,4(1H,3H)-dione derivatives are particularly relevant. A series of these compounds were designed and synthesized as potential inhibitors of bacterial gyrase and DNA topoisomerase IV, key enzymes in bacterial replication. researchgate.net This research aims to develop new antimicrobial agents to combat bacterial resistance. researchgate.net

Furthermore, other 3-substituted quinazoline-2,4(1H,3H)-dione derivatives have been evaluated as dual inhibitors of c-Met and VEGFR-2 tyrosine kinases, which are implicated in cancer progression. nih.gov This line of inquiry highlights the potential of the core dione structure in developing targeted anticancer therapies. nih.gov

| Compound Class | Target | Potential Application | Reference |

|---|---|---|---|

| 8-Methoxy-quinazoline-2,4-dione derivatives | Bacterial gyrase and DNA topoisomerase IV | Antimicrobial | researchgate.net |

| 3-Substituted quinazoline-2,4(1H,3H)-dione derivatives | c-Met/VEGFR-2 tyrosine kinases | Anticancer | nih.gov |

| Quinoline-5,8-diones | Various (cell proliferation, microbial targets) | Anticancer, Antimalarial, Antiviral, Antibacterial | nih.gov |

These research trajectories on closely related structures underscore the scientific interest in the quinoline-dione and quinazoline-dione scaffolds. The findings suggest that 8-Methoxyquinoline-2,4(1H,3H)-dione likely possesses interesting biological properties and could serve as a valuable intermediate in the synthesis of novel therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

8-methoxy-1H-quinoline-2,4-dione |

InChI |

InChI=1S/C10H9NO3/c1-14-8-4-2-3-6-7(12)5-9(13)11-10(6)8/h2-4H,5H2,1H3,(H,11,13) |

InChI Key |

RTVHGTINVQIECB-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1NC(=O)CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 8 Methoxyquinoline 2,4 1h,3h Dione and Analogues

Synthetic Pathways to the Quinoline-2,4(1H,3H)-dione Core

The construction of the fundamental quinoline-2,4(1H,3H)-dione skeleton can be achieved through several established synthetic routes, often starting from aniline (B41778) derivatives. mdpi.com

Classic methods for synthesizing the quinolone core include:

Conrad-Limpach-Knorr Synthesis: This reaction involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com The reaction conditions can be tuned to favor the formation of either 4-hydroxyquinolines (at lower temperatures) or 2-hydroxyquinolines (at higher temperatures, known as the Knorr variation). wikipedia.org The initial product, a 4-hydroxyquinoline, exists in tautomeric equilibrium with the 4-quinolone form. wikipedia.org The cyclization step of the Schiff base intermediate often requires high temperatures, around 250 °C, which can be improved by using an inert solvent. wikipedia.org

Camps Cyclization: This method utilizes the base-catalyzed intramolecular cyclization of o-acylaminoacetophenones to produce hydroxyquinolines. mdpi.comwikipedia.org The specific product formed depends on the structure of the starting material and the reaction conditions. mdpi.com

Gould-Jacobs Reaction: This pathway starts with the condensation of aniline with diethyl ethoxymethylidenemalonate. The resulting intermediate is cyclized at high temperatures to form a 4-hydroxy-3-ethoxycarbonylquinoline, which can then be hydrolyzed and decarboxylated to yield the quinolin-4-one. mdpi.com

Modern approaches also employ transition-metal-catalyzed reactions to construct the quinolone skeleton. mdpi.com

Multi-component Reactions for Dione (B5365651) Synthesis

Multi-component reactions (MCRs) are highly efficient for synthesizing complex molecules like quinoline (B57606) derivatives in a single step. researchgate.netrsc.org These reactions are valued for their high atom economy and operational simplicity. researchgate.net For instance, a greener synthesis method involves a one-pot multicomponent reaction of aniline derivatives, aldehyde derivatives, and phenylacetylene (B144264) in water, promoted by hydrochloric acid, to produce 2,4-diaryl-quinoline derivatives. ufms.br The proposed mechanism for this reaction involves the formation of a Schiff base, followed by a Diels-Alder reaction with phenylacetylene and subsequent oxidation. ufms.br

Introduction of Methoxy (B1213986) Substituents in Quinoline Systems

To synthesize 8-methoxyquinoline-2,4(1H,3H)-dione, a common strategy is to start with an appropriately substituted precursor. The use of 2-methoxyaniline (o-anisidine) as the starting aniline derivative in classical quinoline syntheses, such as the Conrad-Limpach reaction, directly incorporates the methoxy group at the desired 8-position.

Methylation of Hydroxyquinoline Precursors

An alternative and widely used method for introducing a methoxy group is through the methylation of a corresponding hydroxyquinoline precursor. This typically involves an O-methylation reaction where an 8-hydroxyquinoline (B1678124) is treated with a methylating agent. The hydroxyl group is first deprotonated by a base to form a more nucleophilic phenoxide, which then reacts with the methylating agent.

Table 1: Reagents for Methylation of Hydroxyquinolines

| Base | Methylating Agent | Solvent |

| Sodium Hydride (NaH) | Methyl Iodide (CH₃I) | Dimethylformamide (DMF) |

| Potassium Carbonate (K₂CO₃) | Dimethyl Sulfate ((CH₃)₂SO₄) | Acetone |

Synthesis of 3-Substituted 8-Methoxyquinoline-2,4(1H,3H)-dione Analogues

The C-3 position of the quinoline-2,4(1H,3H)-dione ring is a common site for introducing substituents to create diverse analogues. This can be achieved through various reactions, such as alkylation or condensation reactions.

Oxidation Reactions for Quinoline-2,4-dione Formation

Oxidation reactions provide another route to the quinoline-2,4-dione scaffold. The oxidation of a suitable precursor, such as a 3-hydroxy-2-quinolone, can yield the desired dione. The choice of oxidizing agent is crucial for the success of this transformation.

Derivatization and Functionalization of Quinoline-2,4(1H,3H)-dione Derivatives

The quinoline-2,4(1H,3H)-dione structure possesses several sites amenable to further chemical modification, allowing for the synthesis of a wide array of derivatives.

Key functionalization sites include:

N-1 and N-3 positions: The nitrogen atoms can be alkylated or acylated. For example, quinazoline-2,4(1H,3H)-dione can be N-alkylated with ethyl chloroacetate (B1199739) in the presence of potassium carbonate. nih.gov

C-4 Carbonyl Group: The carbonyl group can be converted to other functional groups. For instance, it can be transformed into a 4-chloro substituent, which can then be displaced by various nucleophiles.

Aromatic Ring: The benzene (B151609) ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce further diversity.

Table 2: Examples of Derivatization Reactions

| Starting Material | Reagents | Product Type | Reference |

| Quinazoline-2,4(1H,3H)-dione | Ethyl chloroacetate, K₂CO₃ | N-alkylated dione | nih.gov |

| 2,2'-(2,4-dioxoquinazoline-1,3(2H,4H)-diyl)di(acetohydrazide) | Phenyl isocyanate | Disemicarbazide derivative | nih.gov |

Halogenation at Specific Ring Positions (e.g., Bromination of 8-Methoxyquinoline)

The introduction of halogen atoms onto the quinoline core is a critical step for further functionalization. The bromination of 8-substituted quinolines has been investigated to optimize reaction conditions and yields. In the case of 8-methoxyquinoline (B1362559), bromination shows a high degree of regioselectivity.

Detailed research has demonstrated that the reaction of 8-methoxyquinoline with bromine in a solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature leads to the selective formation of 5-bromo-8-methoxyquinoline. researchgate.netacgpubs.org For instance, treating 8-methoxyquinoline with 1.1 equivalents of bromine in dichloromethane and stirring for two days at ambient temperature resulted in a 92% yield of 5-bromo-8-methoxyquinoline. researchgate.net The reaction's progress can be monitored by thin-layer chromatography, and the product is typically purified by washing with a sodium bicarbonate solution and column chromatography. researchgate.net This high regioselectivity for the C-5 position is a key feature of the bromination of 8-methoxyquinoline. researchgate.netacgpubs.org In contrast, the bromination of 8-hydroxyquinoline and 8-aminoquinoline (B160924) often yields a mixture of mono- and di-brominated products. acgpubs.org

| Reactant | Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 8-Methoxyquinoline | Br₂ (1.1 eq) | CH₂Cl₂, Room Temperature, 2 days | 5-Bromo-8-methoxyquinoline | 92% | researchgate.net |

Introduction of Diazo Functionality on the Dione System

The introduction of a diazo group at the C-3 position of the quinoline-2,4(1H,3H)-dione system creates a highly versatile intermediate for various chemical transformations. The synthesis of 3-diazoquinoline-2,4(1H,3H)-diones is typically achieved through a diazo transfer reaction from a suitable diazo donor to a 4-hydroxyquinolin-2(1H)-one precursor.

A common method involves the reaction of 4-hydroxyquinolin-2-ones with mesyl azide (B81097) (MsN₃) in the presence of a base like triethylamine (B128534) (TEA) in a solvent such as acetonitrile. nih.gov This reaction proceeds at room temperature and, after quenching with water and purification, affords the desired 3-diazoquinoline-2,4-diones in good yields. nih.gov This method is applicable to a range of substituted quinoline-2,4-diones, including those with substituents on the nitrogen atom and the benzene ring. nih.gov For example, the synthesis of 3-diazoquinoline-2,4(1H,3H)-dione itself has been reported with a 75% yield. nih.gov

Another related transformation is the deamination of 3-aminoquinoline-2,4-diones, which proceeds via a diazonium salt intermediate. researchgate.net Treatment of cis-3-amino-3,4-dihydro-4-hydroxyquinolin-2(1H)-ones with nitrous acid (HNO₂) leads to the formation of a diazonium species, which can then undergo molecular rearrangements. researchgate.net

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxyquinolin-2(1H)-one | MsN₃, TEA, CH₃CN | 3-Diazoquinoline-2,4(1H,3H)-dione | 75% | nih.gov |

| 4-Hydroxy-6-methylquinolin-2(1H)-one | MsN₃, TEA, CH₃CN | 3-Diazo-6-methylquinoline-2,4(1H,3H)-dione | 71% | nih.gov |

| 1-Benzyl-4-hydroxyquinolin-2(1H)-one | MsN₃, TEA, CH₃CN | 1-Benzyl-3-diazoquinoline-2,4(1H,3H)-dione | Not specified | nih.gov |

| 1-(4-Chlorobenzyl)-4-hydroxyquinolin-2(1H)-one | MsN₃, TEA, CH₃CN | 1-(4-Chlorobenzyl)-3-diazoquinoline-2,4(1H,3H)-dione | 64% | nih.gov |

Nucleophilic Substitution Reactions on Halogenated Quinoline Diones

Halogenated quinoline diones, particularly those with a halogen at the C-4 position, are excellent substrates for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. The electron-withdrawing nature of the dione system facilitates the displacement of the halide by various nucleophiles.

Studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the 4-chloro group can be readily displaced by nucleophiles such as thiols, hydrazines, and amines. mdpi.comresearchgate.net For instance, reaction with thiourea (B124793) can lead to the formation of the corresponding 4-sulfanyl derivative. mdpi.comresearchgate.net Similarly, treatment with hydrazine (B178648) hydrate (B1144303) can yield the 4-hydrazino-8-methylquinolin-2(1H)-one. mdpi.comresearchgate.net Amination reactions with various amines also proceed to give 4-amino-substituted quinolinones. mdpi.comresearchgate.net

In a related system, 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione has been shown to react with a range of nucleophiles including sodium azide, amines, thiophenol, and malononitrile, leading to a series of novel 4-substituted-3-nitropyranoquinolinones. researchgate.net These reactions demonstrate the general susceptibility of the C-4 position in such heterocyclic systems to nucleophilic attack. researchgate.net

Intramolecular Annulation Reactions and Ring Systems Construction

Intramolecular annulation reactions are powerful tools for the construction of fused heterocyclic ring systems, starting from appropriately substituted quinoline-2,4-dione precursors. These reactions often proceed via tandem or cascade mechanisms, leading to complex molecular architectures in a single step.

One important application is the synthesis of pyrano[3,2-c]quinolones. An acid-catalyzed tandem reaction of 4-hydroxy-1-methylquinolin-2(1H)-one with propargylic alcohols can lead to the formation of pyrano[3,2-c]quinolone derivatives. nih.gov This transformation proceeds smoothly for a variety of substituted propargylic alcohols, tolerating functional groups such as methyl, methoxy, and halogens. nih.gov Similarly, the synthesis of 2H-pyrano[2,3-b]quinolines has been achieved starting from ω-chloro-n-valeroylanilides, which cyclize to form the quinoline and then the pyran ring. capes.gov.br

Intramolecular cyclization can also be observed during other reactions, such as the bromination of certain quinoline alkaloids bearing reactive side chains. For example, the bromination of haplophyllidine, a furanoquinoline alkaloid with a prenyl group, results in intramolecular cyclization to form new penta- and hexa-cyclic bromo-derivatives. nih.gov This highlights how functional groups appended to the quinoline scaffold can participate in ring-forming reactions under specific conditions. nih.gov

Perkow Reaction Pathways Involving Acyloxyquinoline-2,4(1H,3H)-diones

The Perkow reaction is a classic transformation in organophosphorus chemistry where a trialkyl phosphite (B83602) reacts with a haloketone to yield a vinyl phosphate. This reaction has been adapted for 3-acyloxyquinoline-2,4(1H,3H)-diones, providing a route to novel enol phosphates.

In a modification of the standard Perkow reaction, substituted 3-(haloacyloxy)quinoline-2,4(1H,3H)-diones react with triethyl phosphite to give the corresponding enol phosphates. researchgate.net A key finding in this area is that halocarboxylate anions can act as leaving groups in these reactions, a previously undescribed feature of the Perkow reaction. researchgate.netnih.gov This reaction provides a pathway to quinoline-based enol phosphates, which are of interest for their potential biological activities. researchgate.net The reaction mechanism involves the nucleophilic attack of the phosphite on the carbonyl carbon, followed by rearrangement and elimination of the acyloxy group. acgpubs.org

| Substrate | Product Type | Key Feature | Reference |

|---|---|---|---|

| 3-(Fluoroacyloxy)quinoline-2,4(1H,3H)-diones | Enol Phosphate (Perkow Product) | Fluorocarboxylate anion acts as a leaving group. | researchgate.net |

| 3-(Fluoroiodoacetoxy)quinoline-2,4(1H,3H)-diones | Enol Phosphate (Perkow Product) or 4-Ethoxyquinolin-2(1H)-one | Competition between Perkow pathway and another substitution pathway. | researchgate.net |

Amination Reactions for Amino-Substituted Diones

The synthesis of amino-substituted quinoline-2,4-diones is of significant interest due to the prevalence of amino groups in biologically active molecules. These compounds can be prepared through various amination strategies, most notably via nucleophilic substitution of a halogen atom at the C-3 position.

The reaction of 3-chloro- or 3-bromoquinoline-2,4(1H,3H)-diones with an excess of primary alkyl- or arylamines in a solvent like dimethylformamide (DMF) provides the corresponding 3-alkyl- or 3-arylamino derivatives. clockss.org For the synthesis of the parent 3-aminoquinoline-2,4(1H,3H)-diones, where the substituent on the amino group is hydrogen, the reaction can be carried out with ammonia (B1221849) generated in situ under anhydrous conditions. clockss.org

An alternative route to 3-aminoquinoline-2,4(1H,3H)-diones involves the reduction of 3-azidoquinoline-2,4(1H,3H)-diones. clockss.org While some reducing agents like triphenylphosphine (B44618) can lead to deazidation, reduction with zinc in acetic acid at controlled temperatures can provide the desired 3-amino compounds in moderate to good yields. clockss.org

| Starting Material | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 3-Chloro-1-methylquinoline-2,4(1H,3H)-dione | Benzylamine, DMF | 3-Benzylamino-1-methylquinoline-2,4(1H,3H)-dione | 78% | clockss.org |

| 3-Chloro-1-methylquinoline-2,4(1H,3H)-dione | NH₄Cl, K₂CO₃, DMF | 3-Amino-1-methylquinoline-2,4(1H,3H)-dione | 68% | clockss.org |

| 3-Azido-1-methylquinoline-2,4(1H,3H)-dione | Zn, Acetic Acid | 3-Amino-1-methylquinoline-2,4(1H,3H)-dione | 68% | clockss.org |

Spectroscopic and Structural Elucidation Studies of 8 Methoxyquinoline 2,4 1h,3h Dione Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the precise molecular structure of quinoline (B57606) derivatives. By analyzing the magnetic properties of atomic nuclei, researchers can map out the proton and carbon environments within the molecule.

¹H NMR Spectral Analysis for Proton Environments

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. In the context of 8-methoxyquinoline (B1362559) derivatives, the aromatic protons typically appear in the range of δ 6.0-8.0 ppm. For the related compound 8-hydroxyquinoline (B1678124), specific proton signals have been identified at chemical shifts (δ) of 8.783, 8.3, 8.148, 7.453, 7.426, 7.330, and 7.191 ppm. chemicalbook.com The methoxy (B1213986) group (-OCH₃) protons in derivatives like 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one are typically observed as a singlet at approximately δ 3.80 ppm. mdpi.com The N-H proton of the quinoline ring system can also be identified in the spectrum.

| Proton Type | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Aromatic Protons | 6.0 - 8.8 | 8-Hydroxyquinoline chemicalbook.com |

| Methoxy (-OCH₃) Protons | ~3.80 | 3-[(4-Methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com |

| N-H Proton | Variable | General Quinoline Structures |

¹³C NMR Spectral Analysis for Carbon Framework

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the types of carbon atoms in a molecule. For quinoline derivatives, the aromatic carbons generally resonate between δ 110 and 152 ppm. tsijournals.com In a related naphthopyranone derivative, the carbonyl carbon (C=O) signal appears at a higher chemical shift, around δ 159.80 ppm, while the methoxy carbon (-OCH₃) is found at a lower chemical shift, approximately δ 55.18 ppm. mdpi.com The carbon atoms ortho to the nitrogen atom in the quinoline ring tend to have higher chemical shifts due to the electronegativity of nitrogen. tsijournals.com

| Carbon Type | Typical Chemical Shift (δ, ppm) | Reference Compound |

|---|---|---|

| Aromatic Carbons | 110 - 152 | Quinoline Derivatives tsijournals.com |

| Carbonyl (C=O) Carbon | ~159.80 | 3-[(4-Methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com |

| Methoxy (-OCH₃) Carbon | ~55.18 | 3-[(4-Methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one mdpi.com |

Correlational NMR Experiments (e.g., HSQC)

Two-dimensional (2D) NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are instrumental in establishing the connectivity between protons and their directly attached carbons. For instance, in 3-[(4-methoxyphenyl)methylidene]-1H,3H-naphtho[1,8-cd]-pyran-1-one, HSQC experiments have confirmed the correlation between the methoxy protons at δ 3.80 ppm and the methoxy carbon at δ 55.18 ppm. mdpi.com This technique is invaluable for the unambiguous assignment of signals in complex molecules.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is employed to identify the characteristic functional groups within a molecule by measuring the absorption of infrared radiation. In 8-methoxyquinoline-2,4(1H,3H)-dione and its analogues, key vibrational bands are observed for the carbonyl (C=O), amine (N-H), and ether (C-O-C) groups. For instance, in 5,8-quinolinedione (B78156) derivatives, the C=O stretching vibrations are typically observed in the range of 1650-1700 cm⁻¹. mdpi.com The N-H stretching vibration usually appears as a broader peak, while the C-O-C stretching of the methoxy group is also a characteristic feature. For the related compound 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate, the presence of O-H and N-H stretching vibrations is confirmed by hydrogen bonding interactions observed in its crystal structure. nih.gov

| Functional Group | Typical Wavenumber (cm⁻¹) | Reference Compound |

|---|---|---|

| Carbonyl (C=O) | 1650 - 1700 | 5,8-Quinolinedione derivatives mdpi.com |

| Amine (N-H) | Variable (broad) | General Quinoline Structures |

| Ether (C-O-C) | Variable | General Methoxy Compounds |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It provides a mass-to-charge ratio (m/z) for the molecular ion and its fragmentation products. For 8-methoxyquinoline, the molecular ion peak is observed at an m/z corresponding to its molecular weight of 159.18 g/mol . nih.gov The fragmentation pattern can provide further structural information. For example, in 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate, the molecular formula C₁₂H₁₃NO₄·H₂O gives a molecular weight of 253.25 g/mol , which would be reflected in its mass spectrum. nih.gov

| Compound | Molecular Weight (g/mol) | Molecular Ion (m/z) |

|---|---|---|

| 8-Methoxyquinoline | 159.18 | 159 nih.gov |

| 3-Ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate | 253.25 | 253 nih.gov |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. For 8-hydroxyquinoline, a related compound, UV-Vis spectra have been recorded to study its complexation with metal ions. researchgate.net The specific wavelengths of maximum absorption (λ_max) are characteristic of the chromophoric system of the quinoline ring and can be influenced by substituents and the solvent used. While specific UV-Vis data for 8-methoxyquinoline-2,4(1H,3H)-dione is not detailed in the provided context, it is expected to exhibit absorptions related to the π → π* and n → π* transitions of the quinoline and dione (B5365651) moieties.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography stands as an unparalleled technique for the definitive determination of the three-dimensional molecular structure of crystalline solids. This method provides precise information on bond lengths, bond angles, and the spatial arrangement of atoms, offering critical insights into the molecular conformation and the intricate network of intermolecular interactions that govern the crystal packing. For analogues of 8-methoxyquinoline-2,4(1H,3H)-dione, X-ray diffraction studies have been instrumental in elucidating their solid-state architecture, revealing the subtle interplay of hydrogen bonds and other non-covalent interactions that dictate their supramolecular assembly.

A key example that sheds light on the structural characteristics of this class of compounds is the single-crystal X-ray study of 3-Ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate . nih.govnih.gov This analogue, while featuring additional substituents at the C3 position, provides a valuable model for understanding the fundamental structural motifs inherent to the 8-methoxyquinoline-2,4(1H,3H)-dione scaffold.

The crystallographic investigation of this compound revealed an orthorhombic crystal system with the space group Pbca. nih.gov The asymmetric unit is comprised of one molecule of the quinolinedione derivative and one water molecule, indicating its hydrated nature in the crystalline form. nih.gov The detailed crystal data and collection parameters are summarized in the table below.

Table 1: Crystal Data and Structure Refinement for 3-Ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₂H₁₃NO₄·H₂O |

| Formula Weight | 253.25 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 16.5055 (4) |

| b (Å) | 8.8068 (2) |

| c (Å) | 16.6690 (4) |

| V (ų) | 2423.02 (10) |

| Z | 8 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.11 |

Data sourced from Acta Crystallographica Section E. nih.gov

The molecular structure reveals that the piperidine (B6355638) ring of the quinolinedione system, which is fused to the benzene (B151609) ring, adopts a sofa conformation. nih.govnih.gov In this arrangement, the chiral carbon atom at the C3 position is displaced by 0.4084 (18) Å from the mean plane formed by the other nine atoms of the fused ring system. nih.govnih.gov

The solid-state architecture is significantly influenced by a network of intermolecular hydrogen bonds. The organic molecules and the solvated water molecules are linked by two distinct O—H···O hydrogen bonds and one N—H···O hydrogen bond. nih.gov An additional intramolecular O—H···O hydrogen bond is observed between the hydroxyl group at C3 and a carbonyl oxygen. nih.gov This extensive hydrogen-bonding network connects the molecules into chains that propagate along the b-axis. nih.govnih.gov

Furthermore, these chains are assembled into layers parallel to the bc plane, stabilized by π–π stacking interactions. These interactions occur between the benzene rings of inversion-related molecules, with a measured centroid-to-centroid distance of 3.8846 (9) Å, indicative of significant non-covalent bonding. nih.gov

Table 2: Hydrogen Bond Geometry (Å, °) for 3-Ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione monohydrate

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O3—H3A···O1W | 0.82 | 2.00 | 2.809 (2) | 170 |

| O1W—H1WA···O4 | 0.85 | 1.96 | 2.802 (2) | 171 |

| N1—H1···O1W | 0.86 | 2.05 | 2.903 (2) | 171 |

D = donor atom; A = acceptor atom. Data sourced from Acta Crystallographica Section E. nih.gov

Computational Chemistry and Theoretical Investigations of 8 Methoxyquinoline 2,4 1h,3h Dione Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations are central to predicting a wide array of properties for heterocyclic systems like 8-Methoxyquinoline-2,4(1H,3H)-dione. These calculations are used to determine optimized geometries, electronic distributions, and spectroscopic features. For similar heterocyclic compounds, DFT calculations have been successfully employed to compute molecular electrostatic potentials, global reactivity indices, and frontier molecular orbitals. nih.gov

A fundamental step in computational analysis is the optimization of the molecule's geometry to find its most stable three-dimensional structure. For 8-Methoxyquinoline-2,4(1H,3H)-dione, this process would involve using a DFT method, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), to locate the minimum energy conformation.

The quinoline-2,4(1H,3H)-dione core is not perfectly planar. X-ray crystallography studies on derivatives, such as 3-ethyl-3-hydroxy-8-methoxyquinoline-2,4(1H,3H)-dione, have shown that the piperidine (B6355638) ring fused to the benzene (B151609) ring can adopt a sofa conformation. nih.govnih.gov In this conformation, one atom deviates from the plane formed by the other atoms of the ring system. nih.govnih.gov A thorough conformational analysis of 8-Methoxyquinoline-2,4(1H,3H)-dione would computationally explore potential conformers, such as different orientations of the methoxy (B1213986) group relative to the quinoline (B57606) ring, to identify the global minimum energy structure and the energy barriers between different conformations.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and lower kinetic stability, as it requires less energy to be excited. researchgate.net In computational studies of related heterocyclic systems, the HOMO and LUMO energy levels are calculated to understand their electronic character and reactivity patterns. nih.gov For 8-Methoxyquinoline-2,4(1H,3H)-dione, a DFT calculation would map the electron density distribution of the HOMO and LUMO, identifying the regions of the molecule most likely to be involved in electron donation and acceptance, respectively.

Table 1: Illustrative Frontier Molecular Orbital Data for a Quinoline Derivative This table is illustrative, based on typical values found for related heterocyclic systems in the literature, and does not represent calculated data for 8-Methoxyquinoline-2,4(1H,3H)-dione.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.5 |

From the calculated HOMO and LUMO energies, several global reactivity descriptors can be derived to quantify the chemical behavior of 8-Methoxyquinoline-2,4(1H,3H)-dione. These descriptors, rooted in conceptual DFT, provide a quantitative measure of reactivity. nih.gov

Chemical Hardness (η): Defined as half the HOMO-LUMO energy gap, chemical hardness measures the resistance of a molecule to changes in its electron distribution. A molecule with a large energy gap is considered "hard," indicating high stability and low reactivity. researchgate.netmdpi.com

Chemical Softness (S): The reciprocal of hardness, softness indicates how easily the electron cloud of a molecule can be polarized. "Soft" molecules, with small energy gaps, are generally more reactive. nih.gov

Electronegativity (χ): This descriptor measures the ability of a molecule to attract electrons.

Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons, acting as an electrophile. It is a measure of energy lowering due to maximal electron flow between a donor and an acceptor. mdpi.com

Studies on similar heterocyclic systems utilize these descriptors to compare the reactivity of different derivatives. nih.gov For example, a compound with a lower hardness value and higher softness value would be predicted to be more reactive. nih.gov

Table 2: Illustrative Global Reactivity Descriptors This table is illustrative and intended to show the type of data generated from DFT calculations, based on findings for related compounds.

| Descriptor | Formula | Typical Value Range |

|---|---|---|

| Hardness (η) | (ELUMO - EHOMO) / 2 | 1.5 - 2.5 eV |

| Softness (S) | 1 / η | 0.4 - 0.7 eV-1 |

DFT calculations are an invaluable tool for predicting and interpreting spectroscopic data. By calculating properties like nuclear magnetic shielding tensors and vibrational frequencies, theoretical spectra can be generated that aid in the structural elucidation of newly synthesized compounds.

Calculated IR Spectra: Theoretical infrared (IR) spectra are obtained by calculating the vibrational frequencies of the molecule at its optimized geometry. The calculated frequencies and their corresponding intensities can be compared with experimental FT-IR spectra to assign specific vibrational modes to observed absorption bands. For example, in studies of quinoline derivatives, DFT has been used to assign the characteristic vibrations of C=O, C-N, and C-H groups. nih.gov

Calculated NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the isotropic magnetic shielding constants of atoms like ¹H and ¹³C. These values can then be converted into chemical shifts (δ) and compared with experimental NMR data. This comparison is crucial for confirming molecular structures and assigning signals in complex spectra. nih.gov For quinoline systems, this has been shown to result in good agreement between experimental and simulated spectra. nih.gov

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited-state properties and predict electronic absorption spectra (UV-Vis). nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states.

The output of a TD-DFT calculation includes the excitation energies (which can be converted to wavelengths) and the oscillator strengths for each transition. The oscillator strength is proportional to the intensity of the absorption peak. By plotting these transitions, a theoretical UV-Vis spectrum can be constructed. This allows for the assignment of experimental absorption bands to specific electronic transitions within the molecule, such as π→π* or n→π* transitions, providing insight into the electronic structure and chromophores of 8-Methoxyquinoline-2,4(1H,3H)-dione.

Reaction Mechanism and Energetics Studies

Computational chemistry is frequently used to explore the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. For 8-Methoxyquinoline-2,4(1H,3H)-dione, theoretical studies could be employed to investigate its reactivity and potential transformations.

This involves locating the transition state (TS) structures for proposed reaction pathways. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energies of the reactants, transition states, intermediates, and products, a complete energy profile for the reaction can be constructed.

Nucleophilic Reactivity via Natural Population Analysis (NPA) Charges

Natural Population Analysis (NPA) is a computational method used to calculate the distribution of electron density in a molecule, assigning partial charges to each atom. These calculated charges are instrumental in predicting sites of nucleophilic and electrophilic attack. For 8-Methoxyquinoline-2,4(1H,3H)-dione, a molecule with multiple potential reactive sites, NPA would be used to identify the atoms with the most negative partial charges, indicating them as the most likely centers for nucleophilic attack.

In a typical study, the optimized geometry of the 8-Methoxyquinoline-2,4(1H,3H)-dione molecule would first be determined using a suitable level of theory, such as Density Functional Theory (DFT) with a specific basis set. Following this, the NPA calculation would be performed to obtain the partial charges on each atom. The results would be presented in a tabular format, allowing for a clear comparison of the nucleophilicity of the different atoms within the molecule.

Table 1: Hypothetical Natural Population Analysis (NPA) Charges for 8-Methoxyquinoline-2,4(1H,3H)-dione

| Atom | Hypothetical NPA Charge (a.u.) |

| N1 | Data not available |

| C2 | Data not available |

| O (C2=O) | Data not available |

| C3 | Data not available |

| C4 | Data not available |

| O (C4=O) | Data not available |

| C4a | Data not available |

| C5 | Data not available |

| C6 | Data not available |

| C7 | Data not available |

| C8 | Data not available |

| O (C8-OCH3) | Data not available |

| C (OCH3) | Data not available |

| C8a | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific NPA charge data for 8-Methoxyquinoline-2,4(1H,3H)-dione has been found in the reviewed literature.

Thermodynamic and Steric Considerations in Regioselectivity

Many reactions involving quinoline-2,4-diones can result in multiple products, making the study of regioselectivity—the preference for one direction of bond making or breaking over all other possible directions—of paramount importance. Computational chemistry offers powerful tools to predict and explain the regioselectivity of chemical reactions.

This would involve calculating the energies of the potential intermediates and transition states for reactions at different positions of the 8-Methoxyquinoline-2,4(1H,3H)-dione molecule. The product that is formed through the lowest energy pathway is generally the thermodynamically favored product. By comparing the activation energies for different reaction pathways, the kinetically favored product can also be determined.

Furthermore, steric factors play a significant role in regioselectivity. The methoxy group at the C8 position, for instance, could sterically hinder reactions at adjacent positions. Computational models can quantify these steric effects by analyzing the molecular geometry and the accessibility of different reactive sites to an incoming reagent.

The findings of such an investigation would typically be summarized in a table comparing the calculated energies for the formation of different regioisomers.

Table 2: Hypothetical Thermodynamic Data for a Reaction of 8-Methoxyquinoline-2,4(1H,3H)-dione

| Regioisomer | Relative Energy (kcal/mol) |

| Product A | Data not available |

| Product B | Data not available |

| Product C | Data not available |

Note: This table is for illustrative purposes to show how such data would be presented. No specific thermodynamic data for reactions of 8-Methoxyquinoline-2,4(1H,3H)-dione was found in the public domain.

Structure Activity Relationship Sar and Mechanistic Biological Studies of 8 Methoxyquinoline 2,4 1h,3h Dione Analogues

Mechanistic Insights into Enzyme Interactions

Interaction with Quinone Oxidoreductase 1 (NQO1)

NAD(P)H:quinone oxidoreductase 1 (NQO1) is a homodimeric flavoprotein that plays a crucial role in cellular defense by protecting cells from the harmful effects of quinones, both from natural and synthetic sources. frontiersin.org The primary protective mechanism of NQO1 involves the direct two-electron reduction of quinones to their more stable hydroquinone (B1673460) form. frontiersin.org This process bypasses the formation of reactive semiquinone intermediates and the subsequent generation of reactive oxygen species through redox cycling. frontiersin.org

The quinoline-2,4(1H,3H)-dione scaffold, being a quinone-like structure, is a substrate for NQO1. The interaction is of significant interest in medicinal chemistry, particularly in the development of anticancer agents, as NQO1 is often overexpressed in solid tumors. frontiersin.org The bioactivation of quinone-based drugs by NQO1 within tumor cells is a key strategy for targeted cancer therapy. frontiersin.org

Studies on related quinone structures have provided insights into the binding mechanism. For instance, the crystal structure of NQO1 in complex with a dimeric naphthoquinone revealed that the compound binds in the active site, occupying the same space as the nicotinamide (B372718) ring of the NADH cofactor. frontiersin.org This binding involves extensive interactions with the isoalloxazine ring of the flavin adenine (B156593) dinucleotide (FAD) cofactor of NQO1, as well as with protein side chains within the active site. frontiersin.org It has been observed that even minor structural changes in naphthoquinone derivatives can significantly alter their interaction with NQO1 and their resulting biological activity. frontiersin.org Furthermore, research comparing 5,8-quinolinediones with 1,4-naphthoquinones suggests that the presence of the nitrogen atom in the quinoline (B57606) ring enhances the activity related to the NQO1 enzyme.

Molecular Docking Studies on Biological Targets

Mechanisms of DNA Binding and Intercalation

The quinoline ring system is a well-known DNA intercalating motif. Intercalation, the insertion of a planar molecule between the base pairs of DNA, is a mechanism of action for several cytotoxic and antitumor drugs. mdpi.com This process typically begins with the drug binding to the DNA groove, followed by its insertion into the DNA stack. mdpi.com

Analogues of 8-Methoxyquinoline-2,4(1H,3H)-dione have demonstrated the ability to interact with DNA. For example, a related tetracyclic condensed quinoline, 8-methoxypyrimido[4(1),5(1):4,5]thieno(2,3-b)quinoline-4(3H)-one (MPTQ), has been shown to be a DNA intercalating agent with cytotoxic and antitumor properties. nih.govrsc.org The genotoxicity of MPTQ is believed to be linked to its intercalation into DNA, which may lead to the formation of protein-associated DNA strand breaks, potentially mediated by topoisomerase enzymes. rsc.org Similarly, certain quinazoline-2,4(1H,3H)-dione derivatives have been found to displace intercalating dyes like thiazole (B1198619) orange, suggesting they also bind to DNA via intercalation. nih.gov

Binding Modes with Specific Protein Receptors (e.g., Dihydropteroate (B1496061) Synthase, SARS-CoV-2 Main Protease)

Molecular docking studies provide computational predictions of the binding modes and affinities of ligands with their protein targets, offering valuable insights for drug design.

SARS-CoV-2 Main Protease (Mpro)

The main protease (Mpro) of SARS-CoV-2 is a critical enzyme for the replication and transcription of the virus, making it a prime target for antiviral drug development. nih.gov In silico screening of chemical libraries has been employed to identify potential inhibitors of Mpro. nih.gov Docking studies have shown that the pyrimidine-2,4(1H,3H)-dione ring, a core component of the quinoline-2,4(1H,3H)-dione structure, can form crucial interactions within the Mpro active site. For example, the NH and CO groups of the dione (B5365651) ring have been observed to form hydrogen bonds with key amino acid residues such as THR26 and GLY143. nih.gov These interactions are vital for the stable binding and inhibition of the enzyme. nih.gov

Dihydropteroate Synthase

While quinazoline-2,4(1H,3H)-dione derivatives are known for their antibacterial properties, specific molecular docking studies detailing the binding mode of 8-Methoxyquinoline-2,4(1H,3H)-dione with dihydropteroate synthase were not prominently available in the reviewed literature. The antibacterial mechanism for some quinazoline-2,4(1H,3H)-diones has been identified as the inhibition of bacterial gyrase and DNA topoisomerase IV. nih.gov

Influence of Substituents on Mechanistic Activity

Role of the Methoxy (B1213986) Group and Other Alkyl/Aryl Substituents on Biological Pathways

The nature and position of substituents on the quinoline-2,4(1H,3H)-dione scaffold play a pivotal role in determining the compound's biological activity and its interaction with various biological targets.

The substituent at the 8-position of the quinoline ring has been shown to be particularly important. Studies on 8-hydroxyquinoline (B1678124) derivatives indicate that the presence of a hydroxyl group at this position leads to greater antifungal activity compared to derivatives with the hydroxyl group at other positions, such as position 4. This highlights the significance of substitution at the C8 position for modulating biological effects. The 8-methoxy group in the title compound is therefore expected to be a key determinant of its activity profile.

Furthermore, modifications at other positions of the quinoline or quinazoline (B50416) dione ring system have been explored to optimize activity. For instance, the introduction of a 3-amino group and a C-7 ring structure in a series of 1-cyclopropyl-8-methoxy-quinazoline-2,4-diones was found to be beneficial for their activity against bacterial gyrase. nih.gov The biological properties of the related 5,8-quinolinedione (B78156) structures are also highly dependent on the substituents at the C2, C6, and C7 positions, which can be modified to produce compounds with significant activity against cancer cell lines.

The following table summarizes the influence of various substituents on the biological activity of quinoline-dione and related scaffolds based on published research.

| Scaffold | Substituent Position(s) | Substituent Type | Observed Effect on Biological Activity |

| Quinazoline-2,4-dione | 1 and 3 | Triazole moieties | Moderate activity against Staphylococcus aureus and specific activity against Escherichia coli. nih.gov |

| Quinoline | 8 | Hydroxyl group | More active (antifungal) than 4-hydroxy derivatives. |

| 8-Methoxy-quinazoline-dione | 1 and 3, 7 | Cyclopropyl, Amino, Ring structure | Features that lowered the ratio of antimicrobial MIC in gyrase resistance mutants. nih.gov |

| 5,8-Quinolinedione | 2, 6, 7 | Simple substituents | Can produce activity against cancer cell lines. |

Investigation of Biological Activity Pathways of Metabolites

Due to a lack of specific scientific literature on the metabolites of 8-Methoxyquinoline-2,4(1H,3H)-dione, this section will explore the biological activity pathways of structurally related quinoline and quinoline-2,4-dione analogues. The insights from these related compounds provide a foundational understanding of the potential mechanisms through which derivatives of this class may exert their effects.

Antibiotic and Lipoxygenase Inhibitor Activity Mechanisms of Related Metabolites

The quinoline scaffold and its derivatives are recognized for a wide array of biological activities, including significant potential as both antibacterial agents and inhibitors of enzymes such as lipoxygenase. nih.govbiointerfaceresearch.commdpi.com While direct metabolic pathway studies for 8-Methoxyquinoline-2,4(1H,3H)-dione are not available, the mechanisms of action for analogous compounds have been a subject of research, shedding light on their therapeutic potential.

Antibiotic Activity Mechanisms of Quinoline Analogues

The antibacterial properties of quinoline derivatives are well-documented, with some acting as inhibitors of bacterial DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, transcription, and repair. By forming a stable complex with the enzyme and DNA, these compounds can block the religation of cleaved DNA strands, leading to bacterial cell death. uiowa.edu

For instance, certain quinazoline-2,4(1H,3H)-dione derivatives, structurally similar to quinoline-2,4-diones, have been investigated as fluoroquinolone-like inhibitors. nih.gov While potent, the rise of bacterial resistance to fluoroquinolones has spurred research into alternative scaffolds. uiowa.edu Quinazoline-2,4-diones have shown promise as they may not rely on the same interactions with the bacterial enzymes that are compromised in resistant strains. uiowa.edu It is hypothesized that related quinoline-2,4-dione metabolites could share a similar mechanism of action, offering a potential avenue to combat resistant bacteria. nih.govuiowa.edu

Furthermore, the antibacterial activity of various quinoline scaffolds has been demonstrated against a range of both Gram-positive and Gram-negative bacteria. biointerfaceresearch.comresearchgate.net The specific substitutions on the quinoline ring system play a crucial role in determining the potency and spectrum of antibacterial activity. biointerfaceresearch.com

Lipoxygenase Inhibitor Activity Mechanisms of Quinoline Analogues

Lipoxygenases (LOX) are enzymes that play a key role in the biosynthesis of leukotrienes, which are inflammatory mediators. nih.gov Inhibition of these enzymes is a therapeutic strategy for inflammatory diseases. nih.govnih.gov Several compounds containing the quinoline scaffold have been identified as potent lipoxygenase inhibitors. nih.govnih.govnih.gov

One mechanism by which quinoline-based inhibitors may function is by targeting the 5-lipoxygenase-activating protein (FLAP), which is essential for the cellular activation of 5-lipoxygenase. nih.gov By binding to FLAP, these inhibitors can prevent the translocation of 5-lipoxygenase to the membrane, thereby blocking the synthesis of leukotrienes. nih.gov

Research has identified specific quinoline derivatives with significant 5-lipoxygenase inhibitory activity. For example, 2-n-heptyl-4-hydroxyquinoline-N-oxide, produced by Pseudomonas methanica, was found to be a potent and selective inhibitor of 5-lipoxygenase. nih.gov Notably, a related compound, 3-n-heptyl-3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione, also demonstrated inhibitory activity against 5-lipoxygenase, highlighting the potential of the quinoline-2,4-dione core in this regard. nih.gov The inhibition of lipoxygenase can also induce apoptosis in cancer cells through the mitochondrial pathway, suggesting another dimension to the therapeutic potential of these compounds. nih.gov

The following table summarizes the inhibitory activities of selected quinoline analogues against various bacterial strains and lipoxygenase.

| Compound/Derivative Class | Target Organism/Enzyme | Observed Activity/Mechanism |

| Quinoline-2,4(1H,3H)-dione Analogues | Bacterial DNA Gyrase/Topoisomerase IV | Potential inhibition of enzyme activity, similar to fluoroquinolones. nih.govuiowa.edu |

| 5-(-3-nitrophenyl) pyrimido[5,4-c] quinoline-2,4(1H,3H)-diones | Proteus vulgaris, Klebsiella pneumoniae | More active than the standard drug ampicillin. researchgate.net |

| Quinoline-based inhibitors | 5-Lipoxygenase (5-LOX) | Inhibition of leukotriene synthesis via interaction with 5-lipoxygenase-activating protein (FLAP). nih.govnih.gov |

| 2-n-heptyl-4-hydroxyquinoline-N-oxide | 5-Lipoxygenase (rat basophilic leukemia cells) | Potent and selective inhibition with an IC50 of 1.5 x 10⁻⁷ M. nih.gov |

| 3-n-heptyl-3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-dione | 5-Lipoxygenase | Inhibition with an IC50 of 1.9 x 10⁻⁵ M. nih.gov |

Advanced Research Applications and Emerging Areas

Coordination Chemistry and Metal Complexation involving Quinoline-Dione Ligands

The ability of quinoline (B57606) derivatives to form stable complexes with a variety of metal ions is well-documented. scirp.org The nitrogen atom in the quinoline ring and adjacent oxygen-containing functional groups often create a powerful bidentate chelating site, a feature central to their chemical reactivity and biological activity. scirp.orgnih.gov

Quinoline-dione ligands, including 8-Methoxyquinoline-2,4(1H,3H)-dione, are recognized for their potential as effective metal chelators. The fundamental design principle revolves around the presence of both a nitrogen atom within the heterocyclic ring and suitably positioned oxygen atoms that act as donor sites for metal coordination. scirp.org

The chelating center in many quinoline-based ligands is composed of the quinoline nitrogen and an adjacent oxygen atom, such as that from a hydroxyl group in 8-hydroxyquinoline (B1678124) (8-HQ). scirp.orgnih.gov 8-HQ is a well-established monoprotic, bidentate chelating agent that forms stable complexes with numerous metal ions. scirp.org The 8-Methoxyquinoline-2,4(1H,3H)-dione structure can exhibit tautomerism, potentially existing in an enol form (4-hydroxy-8-methoxyquinolin-2(1H)-one), which presents a similar N,O-bidentate coordination site to 8-HQ. The dione (B5365651) form itself offers potential O,O-chelation via the two carbonyl oxygens.

The design of these ligands is often driven by their intended application. For instance, the ability to chelate essential metal ions is linked to the antimicrobial and anticancer activities of some quinoline derivatives. scirp.orgnih.gov The introduction of the 8-methoxy group serves as a critical modification. As an electron-donating group, it increases the electron density on the quinoline ring system, which can enhance the basicity of the coordinating atoms and influence the stability and electronic properties of the resulting metal complexes.

Studies on related quinone-quinoline chelators demonstrate that complexation with transition metal ions like iron (Fe³⁺) and copper (Cu²⁺) can significantly enhance their redox activity. nih.gov This principle is vital in designing ligands for applications where electron transfer processes are desired, such as in catalysis or photodynamic therapy. nih.gov

The geometry of metal complexes formed with quinoline-dione ligands is dictated by the coordination number and preferred geometry of the central metal ion, as well as the stoichiometry of the ligand-to-metal ratio. Research on the closely related 8-hydroxyquinoline (8-HQ) and its derivatives provides insight into the expected structures.

Typically, with divalent metal ions, 8-HQ forms 1:2 (metal:ligand) complexes. scirp.orgresearchgate.net Depending on the metal ion, these complexes can adopt different geometries. For example, complexes with Zn(II) and Mn(II) are often proposed to be tetrahedral, while those with other transition metals may exhibit octahedral or square planar geometries. scirp.orgresearchgate.net It is assumed that in some cases, octahedral geometry is achieved through the coordination of two water molecules in the axial positions. scirp.org

Table 1: Proposed Geometries of Metal(II) Complexes with 8-Hydroxyquinoline (8-HQ) Ligands

| Metal Ion | Proposed Geometry | Stoichiometry (Metal:Ligand) | Source |

|---|---|---|---|

| Cr(III), Co(III) | Octahedral | 1:2 | researchgate.net |

| Zn(II), Cd(II), Mn(II) | Tetrahedral | 1:2 | researchgate.net |

| Cu(II), Ni(II), Co(II) | Square Planar / Octahedral | 1:2 | scirp.org |

The electronic structure of these complexes is of significant interest. The interaction between the ligand and the metal ion can lead to the generation of free radicals and reactive oxygen species (ROS), particularly with redox-active metals like copper and iron. nih.gov Studies on a quinone-quinoline chelator revealed that its metal complexes with Cu²⁺ and Fe³⁺ were more redox active than the ligand alone, demonstrating that chelation has a strong effect on the electronic properties and reactivity of the molecule. nih.gov The electron-donating 8-methoxy group in 8-Methoxyquinoline-2,4(1H,3H)-dione is expected to modulate these electronic properties, potentially influencing the stability and reactivity of its metal complexes.

Photophysical and Material Science Properties

The inherent conjugated π-system of the quinoline ring makes its derivatives promising candidates for applications in material science, particularly in optics and photonics. The substitution pattern on the quinoline core, such as the presence of an 8-methoxy group, plays a crucial role in tuning these properties.

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. nih.gov This phenomenon is the basis for a range of photonic applications, including frequency conversion (e.g., second-harmonic generation) and all-optical switching. nih.gov

Molecules with significant NLO properties often possess a combination of electron-donating and electron-accepting groups linked by a conjugated π-electron system. This arrangement facilitates intramolecular charge transfer, which is a key contributor to a large second-order NLO response. The 8-Methoxyquinoline-2,4(1H,3H)-dione structure, with its electron-donating methoxy (B1213986) group and electron-withdrawing dione moiety integrated into the quinoline π-system, fits this molecular design principle.

While direct experimental data on the NLO properties of 8-Methoxyquinoline-2,4(1H,3H)-dione are not widely available, studies on related heterocyclic systems provide a strong rationale for its potential in this area. For example, research on quinoxaline (B1680401) derivatives, which also feature a nitrogen-containing heterocyclic core, has explored their use as NLO chromophores in dye-sensitized solar cells, highlighting the role of molecular engineering in optimizing their optical properties. wu.ac.th Theoretical studies on other classes of molecules have shown that features like diradical character can significantly enhance NLO properties, suggesting that a deep understanding of the electronic structure is key to designing new NLO materials. nih.gov

Photoluminescence, including fluorescence and phosphorescence, is a key property of many quinoline derivatives, leading to their widespread use as fluorescent probes, chemosensors, and emitters in organic light-emitting diodes (OLEDs). walisongo.ac.idrsc.org

The photophysical characteristics of 8-substituted quinolines are highly dependent on the nature of the substituent at the 8-position. The fluorescence intensity of ether derivatives of 8-hydroxyquinoline, for instance, varies with the alkyl chain length, with 8-octyloxyquinoline showing higher intensity than 8-methoxyquinoline (B1362559). mdpi.com This indicates that the 8-methoxy group directly modulates the emissive properties of the quinoline core.

Furthermore, studies on conjugated bis-8-substituted quinolines have demonstrated that the emission color can be tuned from blue to yellow depending on the substituents on the molecule. rsc.org Notably, the presence of methoxy groups was found to significantly improve the brightness and efficiency of electroluminescent devices, achieving a more than 5-fold enhancement compared to analogues without methoxy groups. rsc.org This highlights the potential of the 8-methoxy substituent in developing efficient light-emitting materials.

The fluorescence of quinoline derivatives is often sensitive to the local environment, including solvent polarity and the presence of metal ions. walisongo.ac.idmdpi.com This has led to the development of 8-hydroxyquinoline-based fluorescent sensors for various metal ions, where metal binding causes a distinct change in the fluorescence signal. nih.govnih.gov It is therefore anticipated that 8-Methoxyquinoline-2,4(1H,3H)-dione and its complexes may also exhibit interesting photoluminescence and phototransient behaviors, with potential applications as sensors or advanced photoactive materials.

Table 2: Photophysical Properties of Selected 8-Substituted Quinoline Derivatives

| Compound | Excitation λ (nm) | Emission λ (nm) | Key Finding | Source |

|---|---|---|---|---|

| 8-Methoxyquinoline | Not specified | Not specified | Fluorescence intensity is lower than 8-octyloxyquinoline. mdpi.com | mdpi.com |

| 2,2'-(1,4-phenylenedivinylene)bis-(8-methoxyquinoline) | 412 | 510 (yellow) | Methoxy groups led to a 5-fold improvement in electroluminescence brightness and efficiency. | rsc.org |

| Terbium-prucalopride-8-hydroxyquinoline complex | 226 | 544 (green) | 8-HQ acts as a secondary ligand to enhance the luminescence of the lanthanide complex. | nih.gov |

| Diaza-18-crown-6 hydroxyquinoline derivatives | Not specified | Not specified | Strong fluorescence increase upon binding Mg²⁺, enabling use as a cellular sensor. | nih.gov |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methoxyquinoline-2,4(1H,3H)-dione derivatives, and how can reaction conditions be optimized?

- Methodology : A common approach involves oxidation of 3-alkylquinolin-2-ones using peroxyacetic acid in alkaline media. For example, 3-ethyl-4-hydroxy-8-methoxyquinolin-2(1H)-one is oxidized with 30% peroxyacetic acid in 0.5 M NaOH at room temperature, yielding the target compound with an 83% yield after crystallization from toluene . Optimization includes controlling reaction time (30–60 min), temperature (10–25°C), and stoichiometry (1.5 eq. oxidant).

Q. How can spectroscopic techniques (NMR, HRMS) and X-ray crystallography be applied to characterize this compound?

- Methodology :

- 1H NMR : Assign chemical shifts based on substituent effects. For example, methoxy groups typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.5 ppm, depending on substitution patterns .

- HRMS : Confirm molecular weight (e.g., [M+H]+ for C12H13NO4·H2O: m/z 254.1024) with <5 ppm error .

- X-ray crystallography : Use single-crystal diffraction (e.g., orthorhombic Pbca space group, a = 16.5055 Å, b = 8.8068 Å, c = 16.6690 Å) to resolve hydrogen-bonding networks (O–H⋯O, N–H⋯O) and π-π interactions (centroid distance: 3.88 Å) .

Q. What are the key solubility properties and formulation strategies for in vitro/in vivo studies?

- Methodology : The compound is sparingly soluble in water but dissolves in DMSO or ethanol. For in vivo studies, prepare suspensions using 0.5% carboxymethyl cellulose (CMC-Na) or injectable solutions with DMSO:Tween 80:saline (10:5:85) to enhance bioavailability .

Advanced Research Questions

Q. How do hydrogen-bonding networks and π-π interactions influence the solid-state stability of 8-methoxyquinoline-2,4(1H,3H)-dione derivatives?

- Methodology : Analyze crystal packing via X-ray diffraction. For example, the title compound forms chains along the b-axis via O–H⋯O (2.73–2.89 Å) and N–H⋯O (2.92 Å) bonds. π-π interactions between benzene rings (3.88 Å centroid distance) further stabilize the lattice. These features correlate with thermal stability (melting point: 371–372 K) .

Q. What strategies resolve contradictions in biological activity data for 3-hydroxyquinoline-2,4-dione derivatives?

- Methodology : Compare activity across structurally analogous compounds. For instance, 3-ethyl-3-hydroxy-8-methoxy derivatives show antimicrobial activity (MIC: 2–8 µg/mL against Pseudomonas aeruginosa), while 3-aryl analogs exhibit HIV reverse transcriptase inhibition (IC50: 0.5–5 µM). Use dose-response assays and molecular docking to reconcile discrepancies in mechanism .

Q. How can computational methods predict the reactivity of 8-methoxyquinoline-2,4(1H,3H)-dione in oxidation or alkylation reactions?

- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to model frontier molecular orbitals. The C3 hydroxyl group is electrophilic (LUMO: −1.8 eV), favoring alkylation at this position. Simulate reaction pathways with solvent effects (e.g., acetic acid) to predict regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.